molecular formula C9H15N3 B1609600 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]- CAS No. 89151-20-2

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-

Cat. No. B1609600
CAS RN: 89151-20-2
M. Wt: 165.24 g/mol
InChI Key: JLKUJTQWPMGUME-UHFFFAOYSA-N
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Description

“1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-” is also known as N1-(pyridin-4-yl)ethane-1,2-diamine . It has a molecular weight of 137.18 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11N3/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6,8H2,(H,9,10) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point of 120-121 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .

Safety And Hazards

The compound is labeled with the signal word “Danger” and has associated hazard statements . It’s important to handle this compound with care, avoiding dust formation and contact with skin and eyes .

properties

IUPAC Name

N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h1-2,5-6,12H,3-4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKUJTQWPMGUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428534
Record name 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-

CAS RN

89151-20-2
Record name 1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This was an adaptation of the procedure reported by R. G. Lacoste and A. E. Martel in Inorganic Chemistry 1964, 3(6), 881, for the preparation of N-[2-(4-pyridyl-ethyl]ethylene diamine. To a 250 ml three neck round bottom flask, fitted with a dropping funnel, a reflux condenser, and magnetic stirring, was added 12.02 g (0.2 mol) ethylene diamine, 24 g distilled water, and 31.50 g (0.3 mol) freshly distilled 4-vinylpyridine. The temperature was maintained at 20°-30° C. while 12.0 g glacial acetic was added through the dropping funnel. After all the acetic acid was added, the reaction mixture was heated on the steam bath for two hours. The product was fractionally distilled to give 11.48 g (35% yield). The product was characterized by IR and NMR.
Name
2-(4-pyridyl-ethyl]ethylene diamine
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reactant
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12.02 g
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[Compound]
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three
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250 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-vinylpyridine (52.5 g) in methanol (250 cm3) was added dropwise over 2 hours to a stirred solution of 1,2-diaminoethane in methanol (500 cm3) and water (500 cm3) under reflux in the presence of an excess of concentrated hydrochloric acid (pH1). After a further 1.5 hours the mixture was concentrated in vacuo and basified to pH9 with 4M sodium hydroxide solution. The solution was extracted with chloroform (4×150 cm3) and the dried (MgSO4) extracts were evaporated in vacuo to give an oil. Distillation gave N-[2-(4-pyridyl)ethyl]-1,2-diaminoethane as a colourless oil, b.p. 119°-122°/0.09 mm (27.0 g).
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One
Quantity
500 mL
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solvent
Reaction Step One
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Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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